molecular formula C19H13BrF2NOPS B3042802 N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide CAS No. 680213-14-3

N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide

Cat. No.: B3042802
CAS No.: 680213-14-3
M. Wt: 452.3 g/mol
InChI Key: IYOXVOVLRPXEFO-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide is a complex organophosphorus compound known for its unique chemical properties. It is characterized by the presence of bromine, fluorine, and phosphorus atoms within its molecular structure, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-4,6-difluoroaniline with diphenylphosphine oxide in the presence of a thionating agent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring specific solvents and temperature controls.

Major Products

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,6-difluorophenyl)phosphine oxide
  • N-(2-bromo-4,6-difluorophenyl)phosphine sulfide
  • N-(2-bromo-4,6-difluorophenyl)phosphine

Uniqueness

Compared to similar compounds, N-(2-bromo-4,6-difluorophenyl)oxo(diphenyl)phosphoranecarbothioamide is unique due to its specific combination of bromine, fluorine, and phosphorus atoms. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-1-diphenylphosphorylmethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2NOPS/c20-16-11-13(21)12-17(22)18(16)23-19(26)25(24,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXVOVLRPXEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=S)NC3=C(C=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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